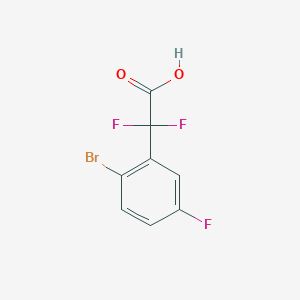

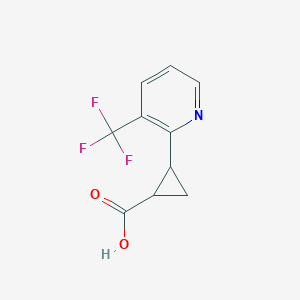

![molecular formula C14H20FN5O B12300432 2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)

2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Selgantolimod is a novel and potent selective small-molecule agonist of Toll-like receptor 8 (TLR8). It has been developed primarily for its potential use in treating chronic hepatitis B virus (HBV) infections. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogens and activating immune responses. Selgantolimod’s ability to modulate immune responses makes it a promising candidate for therapeutic applications in viral infections and possibly other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selgantolimod involves multiple steps, including the formation of its core structure and the introduction of functional groups that confer its biological activity. The synthetic route typically starts with the preparation of a pyrido[3,2-d]pyrimidine core, followed by the introduction of a fluorine atom and an amino group. The final steps involve the addition of a hexanol side chain, which is crucial for its activity as a TLR8 agonist.

Industrial Production Methods

Industrial production of Selgantolimod would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and possibly the development of more efficient catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Selgantolimod undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Typically involves nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced or replaced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in various functionalized derivatives of Selgantolimod.

Scientific Research Applications

Selgantolimod has a wide range of scientific research applications, particularly in the fields of immunology, virology, and oncology:

Immunology: Used to study the activation of immune responses via TLR8 and its downstream signaling pathways.

Virology: Investigated for its potential to treat chronic HBV infections by modulating the immune system to target and eliminate infected cells.

Oncology: Explored for its ability to enhance anti-tumor immune responses, making it a candidate for cancer immunotherapy.

Mechanism of Action

Selgantolimod exerts its effects by binding to and activating TLR8, which is expressed on various immune cells, including monocytes, dendritic cells, and regulatory T cells. Activation of TLR8 leads to the production of pro-inflammatory cytokines, chemokines, and interferons, which collectively enhance both innate and adaptive immune responses. This mechanism is particularly effective in targeting viral infections and potentially cancer cells.

Comparison with Similar Compounds

Similar Compounds

Vesatolimod: Another TLR agonist, specifically targeting TLR7, used in similar therapeutic contexts.

Tenofovir Disoproxil: A nucleotide reverse transcriptase inhibitor used in the treatment of HBV and HIV infections.

Bicyclol: An anti-hepatitis drug with immunomodulatory properties.

Uniqueness of Selgantolimod

Selgantolimod is unique in its selective activation of TLR8, which distinguishes it from other TLR agonists like Vesatolimod that target different TLRs. Its specific mechanism of action and the resulting immune modulation make it a promising candidate for treating chronic HBV infections and potentially other diseases that require robust immune responses.

Selgantolimod’s ability to induce a broad range of immune responses, including the activation of both innate and adaptive immune cells, sets it apart from other compounds. This makes it a versatile tool in the development of new therapeutic strategies for viral infections and cancer.

Properties

Molecular Formula |

C14H20FN5O |

|---|---|

Molecular Weight |

293.34 g/mol |

IUPAC Name |

2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol |

InChI |

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20) |

InChI Key |

HTCJUBZBSJQWBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

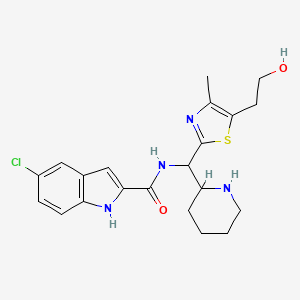

![(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)

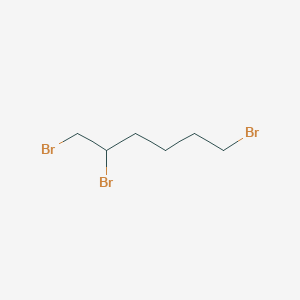

![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)

![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)

![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)

![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)

![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)